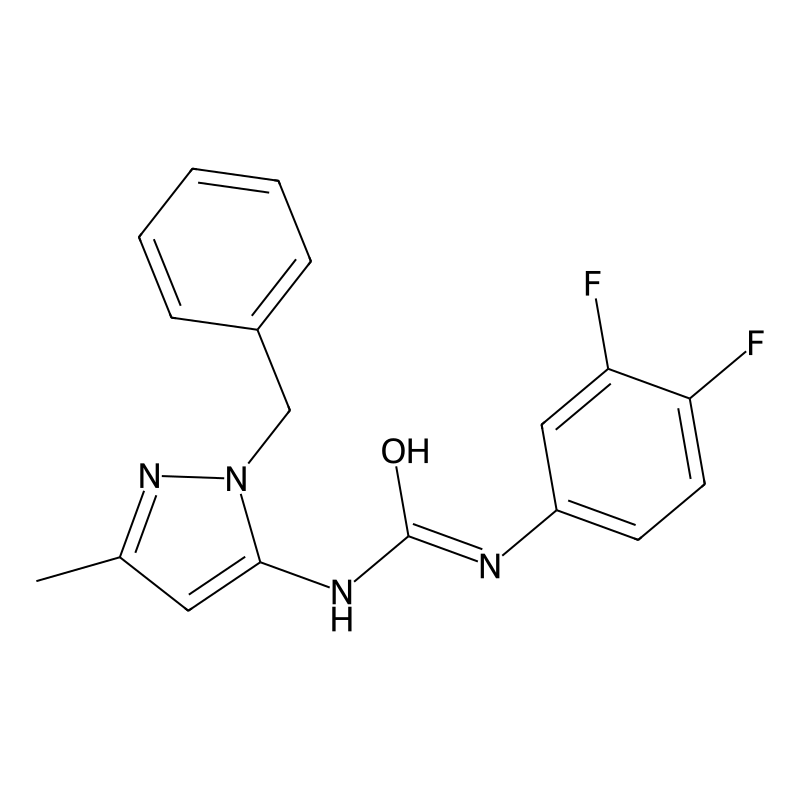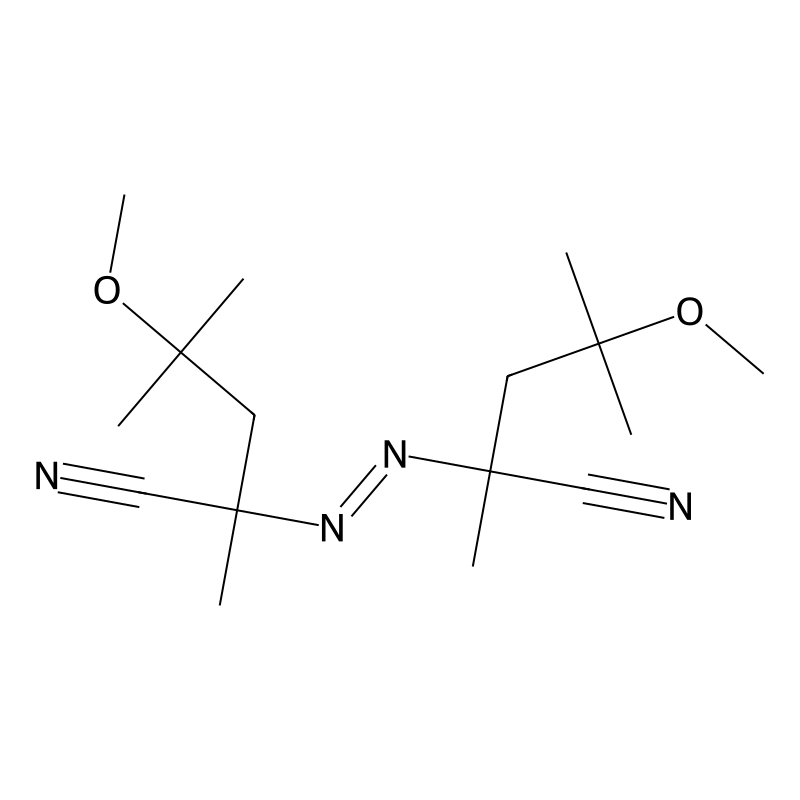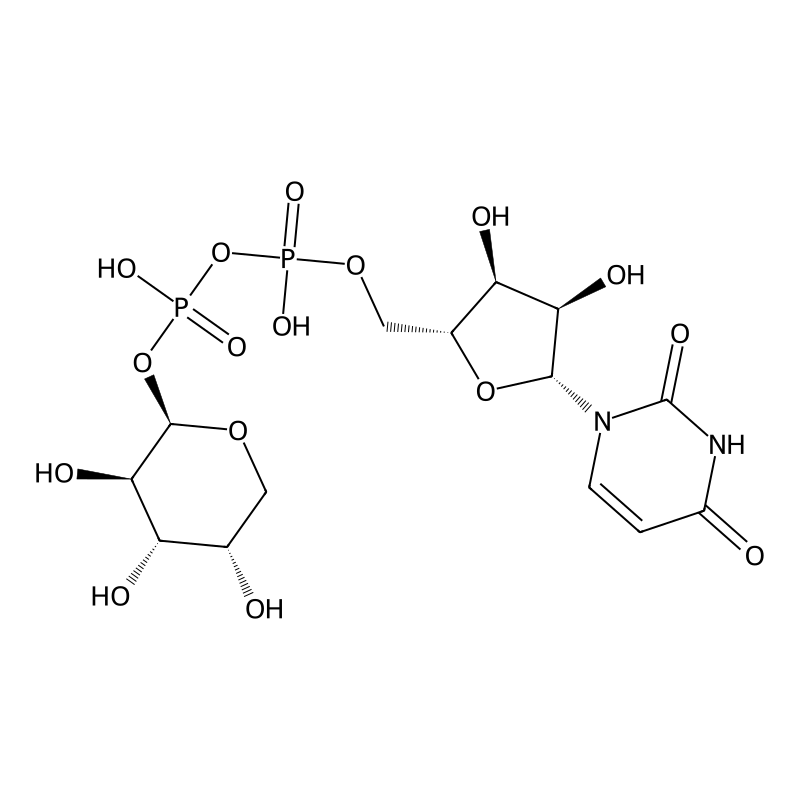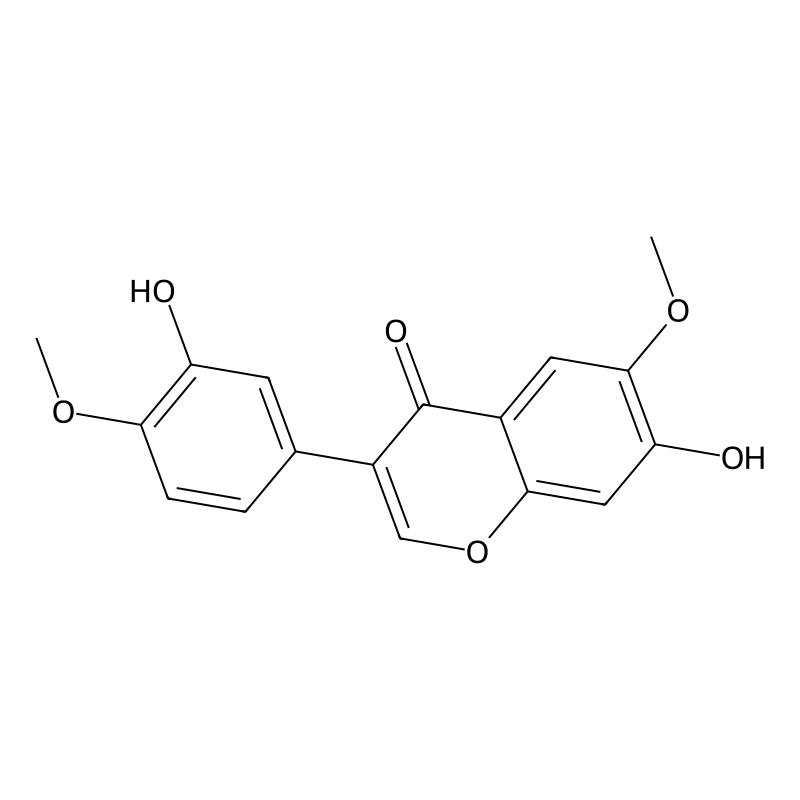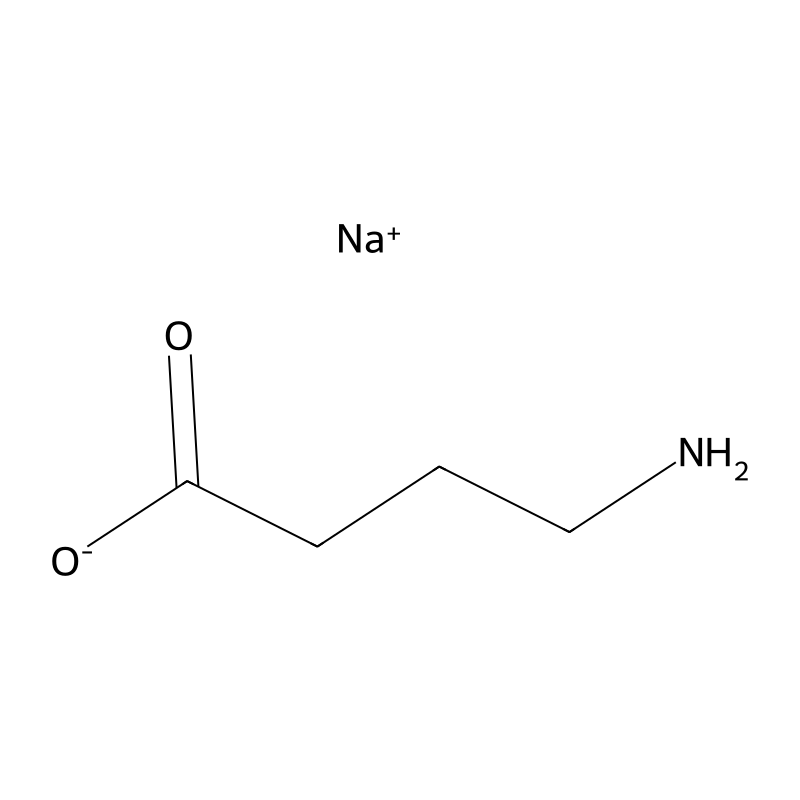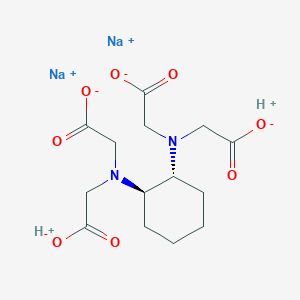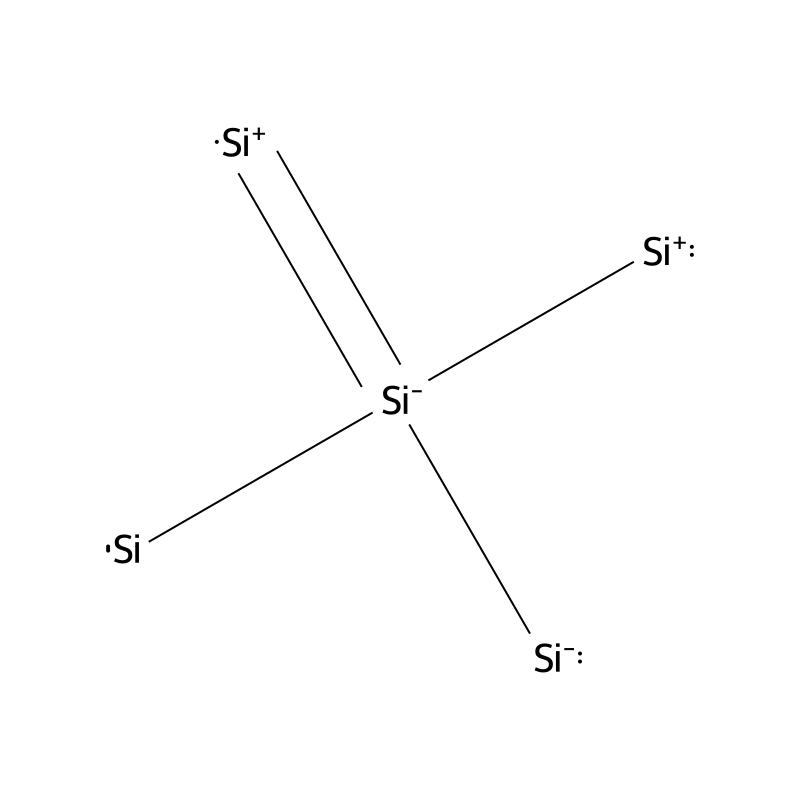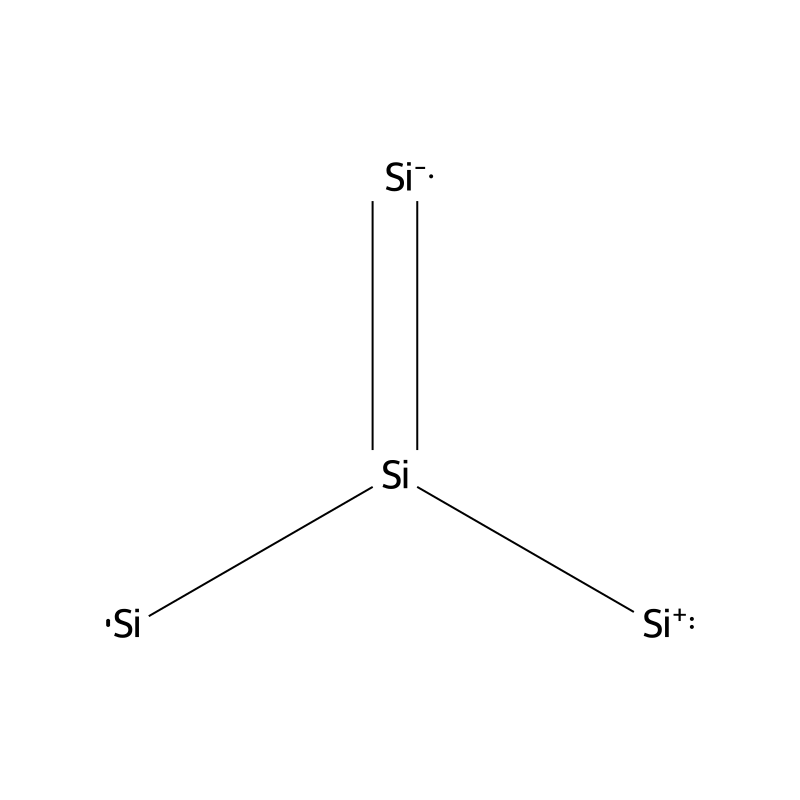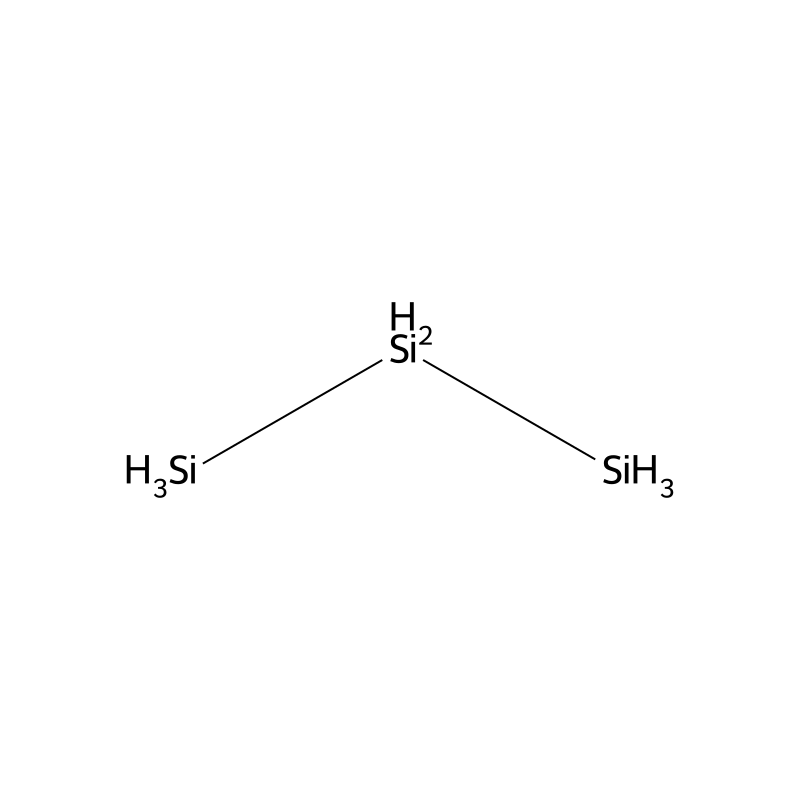Tin(II) sulfide
SSn

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
SSn
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tin(II) Sulfide in Energy Storage:
Tin(II) sulfide (SnS2) is a promising material for next-generation Lithium-ion batteries (LIBs) due to its high theoretical capacity, exceeding 600 mAh/g []. This translates to the potential for longer-lasting and more energy-dense batteries. However, SnS2 faces challenges such as low intrinsic conductivity, large volume changes during discharge/charge cycles, and low initial Coulombic efficiency (meaning a significant portion of lithium ions are not reversibly inserted/extracted) [].
Researchers are actively exploring strategies to overcome these limitations and improve the performance of SnS2 anodes in LIBs. One approach involves creating composites of SnS2 with carbonaceous materials like graphene or carbon nanotubes. These composites can improve the conductivity of the electrode, mitigate volume expansion during cycling, and enhance the overall stability of the anode [].
Tin(II) Sulfide in Photovoltaics:
Tin(II) sulfide (SnS) is also being investigated as a potential alternative to traditional thin-film solar cell absorber materials like cadmium telluride (CdTe) and copper indium gallium selenide (CIGS). SnS offers several advantages, including:
- Abundant and non-toxic elements: Both tin and sulfur are readily available and environmentally friendly alternatives to the elements found in CdTe and CIGS [].
- Suitable bandgap: SnS possesses a suitable bandgap of around 1.3 eV, which allows it to absorb a significant portion of the solar spectrum [].
- High absorption coefficient: SnS exhibits a high absorption coefficient, meaning it can efficiently capture incoming light particles and convert them into electricity [].
- Solution processability: SnS can be deposited using solution-based techniques, which are generally considered to be cost-effective and scalable compared to traditional methods [].
Despite these promising features, SnS-based solar cells are still under development, with current power conversion efficiencies below 5% []. Further research is needed to address challenges like low open-circuit voltage and refine fabrication techniques to fully optimize the potential of SnS for photovoltaic applications.
Other Potential Applications:
Beyond energy storage and photovoltaics, SnS is also being explored for various other research avenues, including:
- Gas sensors: SnS exhibits sensitivity to different gas molecules, making it a potential candidate for gas sensing applications [].
- Photodetectors: SnS can be used to convert light into electrical signals, showing promise for use in photodetectors [].
- Field-effect transistors (FETs): Research suggests that SnS may be suitable for use in FETs, which are fundamental components in electronic devices [].
Tin(II) sulfide, with the chemical formula SnS, is a binary compound composed of tin and sulfur. It typically appears as a dark brown or black solid and has a layered structure akin to that of black phosphorus. This compound is insoluble in water but can dissolve in concentrated hydrochloric acid. Tin(II) sulfide exhibits polymorphism; it can exist in several forms, including the orthorhombic form and a cubic polymorph known as π-SnS
Several methods exist for synthesizing Tin(II) sulfide: Tin(II) sulfide has several promising applications: Studies investigating the interactions of Tin(II) sulfide with other compounds are essential for understanding its reactivity and potential applications. For instance, its behavior in acidic environments can lead to the formation of soluble complexes, which may influence its effectiveness as a catalyst or semiconductor material. Tin(II) sulfide shares similarities with several other compounds. Below is a comparison highlighting its uniqueness: Tin(II) sulfide stands out due to its non-toxic nature and abundance of constituent elements, making it an attractive alternative for sustainable technologies compared to other similar compounds like cadmium telluride or lead(II) sulfide. Irritant
Compound Chemical Formula Key Characteristics Tin(IV) oxide SnO₂ A more stable oxide form of tin; used in ceramics and electronics. Lead(II) sulfide PbS A semiconductor with similar properties but higher toxicity. Cadmium telluride CdTe Used in solar cells; has toxic elements unlike Tin(II) sulfide. Zinc sulfide ZnS Exhibits luminescent properties; less effective as a solar absorber compared to SnS.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 45 of 75 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 30 of 75 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Other CAS
Wikipedia
General Manufacturing Information
Dates
